Comprehensive Technical Guide: Chemical Structure, Exact Mass, and Analytical Applications of Ro 31-8220 Mesylate-d3
Comprehensive Technical Guide: Chemical Structure, Exact Mass, and Analytical Applications of Ro 31-8220 Mesylate-d3
Abstract
Ro 31-8220 is a potent, cell-permeable bisindolylmaleimide derivative widely utilized as a pan-Protein Kinase C (PKC) inhibitor in pharmacological and phosphoproteomic research . In pharmacokinetic (PK) and bioanalytical studies, the accurate quantification of this compound in complex biological matrices requires highly specific methodologies. The deuterated analog, Ro 31-8220 mesylate-d3 , serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This whitepaper provides an in-depth elucidation of its chemical architecture, exact mass calculations, mechanistic utility, and a self-validating bioanalytical protocol.
Chemical Identity & Structural Elucidation
Ro 31-8220 (IUPAC: 3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate) consists of a bisindolylmaleimide core linked to a carbamimidothioate chain . It is typically formulated as a methanesulfonate (mesylate) salt to enhance aqueous solubility .
The Isotopic Labeling Caveat: A Critical E-E-A-T Insight
When utilizing Ro 31-8220 mesylate-d3 for mass spectrometry, the spatial location of the three deuterium atoms ( 2H or D ) dictates its analytical viability.
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Labeling the Counterion ( CD3SO3H ) : If the deuterium is localized exclusively on the mesylate counterion, the salt will dissociate in the LC mobile phase. The mass spectrometer will subsequently detect the unlabeled free base ( [M+H]+=458.16 ), rendering it useless for differentiating the internal standard from the endogenous analyte.
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Labeling the Core ( N−CD3 ) : A functionally viable SIL-IS must incorporate the deuterium atoms on the covalent backbone—typically as an N -trideuteromethyl group on the indole ring. This ensures the detected free base exhibits the necessary +3 Da mass shift ( [M+H]+=461.18 ).
Table 1: Physicochemical Properties and Exact Mass Variations
| Compound Variant | Molecular Formula | Exact Mass (Da) | Detected [M+H]+ (m/z) | Primary Utility |
| Ro 31-8220 (Free Base) | C25H23N5O2S | 457.1572 [[1]]([Link]) | 458.1651 | Active Pharmacophore |
| Ro 31-8220 Mesylate | C26H27N5O5S2 | 553.1453 | 458.1651 | in vitro / in vivo Dosing |
| Ro 31-8220-d3 Mesylate | C26H24D3N5O5S2 | 556.1642 | 461.1839 | LC-MS/MS Internal Standard |
Pharmacological Mechanism: Pan-PKC Inhibition
Diagram 1: The Protein Kinase C (PKC) signaling cascade and the inhibitory node of Ro 31-8220.
Bioanalytical Application: LC-MS/MS Workflow
To quantify Ro 31-8220 in pharmacokinetic studies, Ro 31-8220 mesylate-d3 is deployed to correct for matrix effects, extraction recovery variances, and ion suppression during electrospray ionization (ESI) . Because the SIL-IS shares identical physicochemical properties with the analyte, it co-elutes chromatographically, creating a self-validating quantitative system.
Diagram 2: LC-MS/MS bioanalytical workflow utilizing Ro 31-8220-d3 as an internal standard.
Step-by-Step Bioanalytical Protocol
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Calibration Standard Preparation : Prepare a 1 mg/mL stock solution of Ro 31-8220 in DMSO. Dilute serially in 50% methanol to create a working curve (1 ng/mL to 1,000 ng/mL).
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Internal Standard (IS) Spiking : Prepare a 100 ng/mL working solution of Ro 31-8220-d3 in 100% acetonitrile.
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Protein Precipitation (Matrix Cleanup) : Aliquot 50 µL of biological sample (e.g., plasma) into a microcentrifuge tube. Add 150 µL of the IS-spiked acetonitrile.
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Causality: Acetonitrile serves a dual purpose—it denatures and precipitates matrix proteins while simultaneously delivering the IS to correct for downstream ion suppression or extraction losses.
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Centrifugation : Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
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Supernatant Transfer : Transfer 100 µL of the clear supernatant to an LC autosampler vial containing 100 µL of LC-MS grade water.
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Causality: Diluting the organic extract with water matches the initial mobile phase conditions, preventing peak broadening and solvent effects during LC injection.
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UHPLC Separation : Inject 5 µL onto a C18 column (e.g., 2.1 × 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 4 minutes.
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Mass Spectrometric Detection : Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) MRM mode utilizing the transitions outlined in Table 2.
Quantitative Data & MRM Parameters
During collision-induced dissociation (CID), the parent [M+H]+ ion fragments predictably. The cleavage of the propyl carbamimidothioate chain yields a fragment at m/z 114.1, while the intact bisindolylmaleimide core yields a fragment at m/z 344.1. Because the d3 label is located on the indole core, the core fragment shifts to m/z 347.1, while the chain fragment remains at m/z 114.1.
Table 2: Multiple Reaction Monitoring (MRM) Parameters for Positive ESI (+ESI)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Fragment Origin |
| Ro 31-8220 | 458.2 | 114.1 | 25 | Carbamimidothioate chain (Quantifier) |
| Ro 31-8220 | 458.2 | 344.1 | 35 | Bisindolylmaleimide core (Qualifier) |
| Ro 31-8220-d3 | 461.2 | 114.1 | 25 | Carbamimidothioate chain (IS Quantifier) |
| Ro 31-8220-d3 | 461.2 | 347.1 | 35 | Deuterated bisindolylmaleimide core (IS Qualifier) |
References
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Bisindolylmaleimide IX | C25H23N5O2S | CID 5083 - PubChem, NIH. URL: [Link]
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Ruboxistaurin Reduces Cocaine-Stimulated Increases in Extracellular Dopamine by Modifying Dopamine-Autoreceptor Activity, ACS Chemical Neuroscience. URL: [Link]
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Phosphoproteomic quantitation and causal analysis reveal pathways in GPVI/ITAM-mediated platelet activation programs, Blood - ASH Publications. URL: [Link]
